![molecular formula C13H19NO3S B2912546 N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide CAS No. 2190365-71-8](/img/structure/B2912546.png)
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide
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Overview
Description
Thiophene-based amides, such as N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, have been reported to possess a wide variety of biological and pharmacological activities . They are often used as building blocks in drug molecules and play an important role in various biochemical processes .
Synthesis Analysis
The synthesis of thiophene 2-carboxamide derivatives often involves the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . For example, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was obtained by the reaction of thiophene-2-carbonyl chloride and thiophen-2-ylmethanamine .Molecular Structure Analysis
The characterization of thiophene-2-carboxamide derivatives is often carried out using X-ray diffraction, spectroscopic techniques, and elemental analyses . The DFT/B3LYP/6-311++G(d,p) theoretical level is often applied to calculate the optimized geometry and the local and global chemical activity parameters .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiophene-2-carboxamide derivatives often involve condensation reactions . The Gewald reaction, Paal–Knorr reaction, Fiesselmann reaction, and Hinsberg synthesis are typical and significant synthetic methods to thiophene derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene-2-carboxamide derivatives can be studied using density functional theory (DFT). They often exhibit a close HOMO–LUMO energy gap .Scientific Research Applications
Photoinitiator in Polymer Synthesis
- Application : It has been used to synthesize polyacrylamide-grafted chitosan nanoparticles (NCS-g-PAM) by copolymerizing acrylamide and chitosan nanoparticles under ultraviolet irradiation . These nanoparticles find applications in drug delivery, tissue engineering, and environmental remediation.
Hydrophobic Polyurethane Sponge Formation
- Application : Researchers have employed it in the synthesis of hydrophobic polyurethane sponges through thiol–ene click reactions. These sponges have potential applications in oil spill cleanup, water purification, and absorbent materials .
Mechanism of Action
While the mechanism of action for the specific compound “N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide” is not available, thiophene-based compounds are known to exhibit various biological activities. For example, some thiophene-based compounds have been found to have antimicrobial activity .
Future Directions
properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c15-7-8-17-13(5-1-2-6-13)10-14-12(16)11-4-3-9-18-11/h3-4,9,15H,1-2,5-8,10H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXAQTGIKGPJTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=CS2)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-carboxamide |
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